molecular formula C20H20N6O3 B303725 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B303725
M. Wt: 392.4 g/mol
InChI Key: FBFCEYANZKZVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a quinoline core, and various functional groups such as amino, methoxy, and nitrile groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate and acetic acid. The reaction is often carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as La(OTf)3 have been employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and its potential for diverse biological activities. The presence of the triazole ring and the quinoline core makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H20N6O3/c1-28-15-7-6-11(8-16(15)29-2)17-12(9-21)19(22)26(20-23-10-24-25-20)13-4-3-5-14(27)18(13)17/h6-8,10,17H,3-5,22H2,1-2H3,(H,23,24,25)

InChI Key

FBFCEYANZKZVND-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N)OC

Origin of Product

United States

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